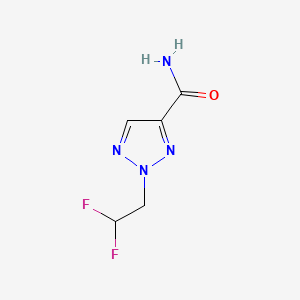
2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a difluoroethyl group, which imparts unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,2-difluoroethylamine with 2-azidoacetic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions, often using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of hypervalent iodine reagents has also been explored to facilitate the incorporation of the difluoroethyl group .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Hydrogen peroxide.
Reduction: Sodium borohydride.
Major Products
The major products formed from these reactions include various substituted triazoles and difluoroethyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a trifluoroethyl group, which imparts different electronic properties.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group but have different core structures, leading to varied reactivity and applications.
Uniqueness
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring and the difluoroethyl group, which together provide a balance of stability, reactivity, and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C5H6F2N4O |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-4(7)2-11-9-1-3(10-11)5(8)12/h1,4H,2H2,(H2,8,12) |
InChI Key |
UBNBTQPZMPJMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1C(=O)N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


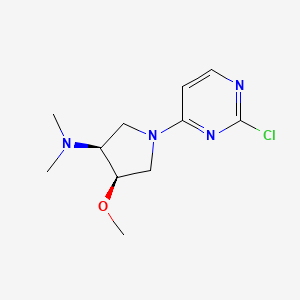

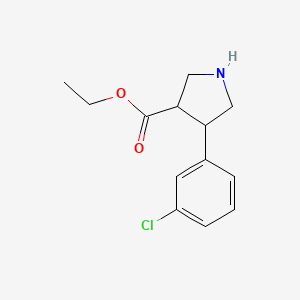

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
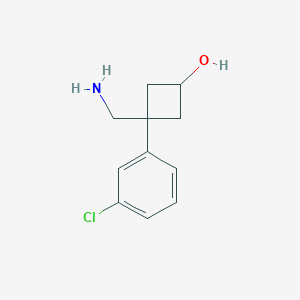
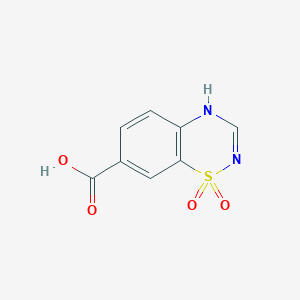

![rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
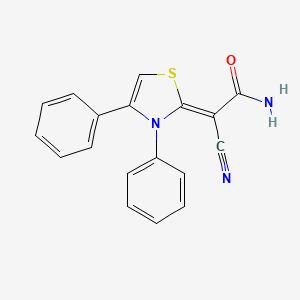
![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
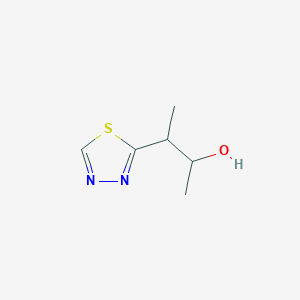
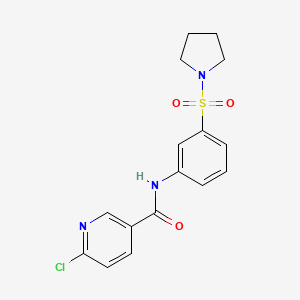
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
